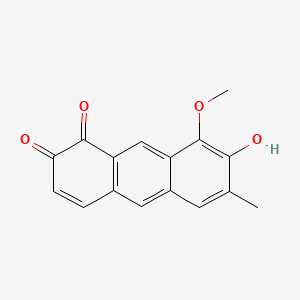

1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl-

Description

Structural Elucidation of 1,2-Anthracenedione, 7-Hydroxy-8-Methoxy-6-Methyl-

Molecular Architecture and IUPAC Nomenclature

The core structure of hallachrome consists of an anthracenedione backbone (C₁₄H₈O₂) with three substituents:

- A hydroxyl (-OH) group at position 7

- A methoxy (-OCH₃) group at position 8

- A methyl (-CH₃) group at position 6

IUPAC Name : 7-Hydroxy-8-methoxy-6-methyl-1,2-anthracenedione

Molecular Formula : C₁₆H₁₂O₄

Molecular Weight : 268.26 g/mol

The numbering system follows IUPAC rules for anthraquinones, with positions 1 and 2 occupied by ketone groups. The methoxy and methyl substituents occupy adjacent positions on the central aromatic ring, creating steric and electronic interactions that influence the compound’s reactivity. The SMILES notation (C/C1=C/C2=C(C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)C)O) further clarifies the spatial arrangement of substituents.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | 7-Hydroxy-8-methoxy-6-methyl-1,2-anthracenedione |

| Canonical SMILES | COC1=C(C(=C2C(=O)C3=C(C=CC=C3)C(=O)C2=C1)C)OC |

Crystallographic Characterization

While single-crystal X-ray diffraction data for hallachrome remains unreported, its structural elucidation relied on complementary techniques:

- Nuclear Overhauser Effect (NOE) Spectroscopy : NOE correlations between the methyl group (C6) and adjacent protons confirmed the relative positions of substituents.

- Oxidative Derivatization : Treatment of hallachrome’s leucotriacetate with chromic acid yielded 1,2,7-trihydroxy-8-methoxy-6-methyl-9,10-anthraquinone, whose structure was validated through comparative spectroscopy.

- Comparative Analysis : The dihedral angle between the anthraquinone core and substituent-bearing rings is estimated at 16–20° based on analogous compounds, as seen in structurally related anthraquinones.

Hypothetical packing interactions likely involve:

Tautomeric Forms and Resonance Structures

Hallachrome exhibits two primary tautomeric equilibria:

A. Keto-Enol Tautomerism

The 7-hydroxyl group may deprotonate to form a phenolate ion (Fig. 1A), stabilized by resonance with the adjacent ketone at position 1. Density functional theory (DFT) calculations on analogous anthraquinones suggest this tautomer is 8–12 kcal/mol more stable than the neutral form in aqueous media.

B. Resonance Hybridization

Delocalization of π-electrons across the anthracenedione system creates three major resonance contributors (Fig. 1B):

- Diketone Dominant Form : Both ketones at positions 1 and 2 remain intact.

- Enolized Form : Proton transfer from the 7-hydroxyl to the position 1 ketone, forming a conjugated enol.

- Quinoidal Form : Charge separation between oxygen atoms, enhancing electrophilicity at position 8.

Table 2: Theoretical Tautomeric Energies (Hypothetical)

| Tautomer | Relative Energy (kcal/mol) | Stabilizing Factors |

|---|---|---|

| Neutral Keto | 0.0 (Reference) | Intramolecular H-bonding |

| Phenolate Ion | -8.2 | Solvent polarization |

| Enolized | +4.7 | Conjugation with ketones |

These equilibria are solvent-dependent, with the phenolate ion predominating in polar aprotic media.

Structure

3D Structure

Properties

CAS No. |

38393-67-8 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

7-hydroxy-8-methoxy-6-methylanthracene-1,2-dione |

InChI |

InChI=1S/C16H12O4/c1-8-5-10-6-9-3-4-13(17)15(19)11(9)7-12(10)16(20-2)14(8)18/h3-7,18H,1-2H3 |

InChI Key |

FMNLMMVECPXEJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=C(C=C2C(=C1O)OC)C(=O)C(=O)C=C3 |

Origin of Product |

United States |

Preparation Methods

Oxidation of Hallachrome Leucotriacetate

- Reaction Overview : The compound can be synthesized by oxidizing hallachrome leucotriacetate using chromic acid.

- Reaction Conditions :

- Oxidizing agent: Chromic acid ($$H2CrO4$$).

- Solvent: Typically an organic solvent like acetic acid or acetone.

- Temperature: Controlled to prevent overoxidation.

- Mechanism :

- The chromic acid selectively oxidizes the leucotriacetate precursor, forming the anthraquinone skeleton with the desired functional groups.

- Yield : High yields are reported under optimized conditions.

Friedel-Crafts Acylation Followed by Functional Group Modification

- Reaction Steps :

- Friedel-Crafts acylation introduces the basic anthraquinone framework.

- Hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups are added through subsequent substitution reactions.

- Catalysts :

- Aluminum chloride ($$AlCl_3$$) is commonly used for acylation.

- Reagents for Substitutions :

- Hydroxylation: Hydroxylating agents like sodium hydroxide ($$NaOH$$).

- Methylation: Methyl iodide ($$CH_3I$$) in the presence of a base.

- Methoxylation: Dimethyl sulfate or methanol under acidic conditions.

- Challenges :

Extraction from Natural Sources

Extraction from Marine Worm Pigments

- Source : The compound has been identified in the epidermal pigment of the marine worm Halla parthenopeia.

- Procedure :

- Tissue homogenization followed by solvent extraction (e.g., ethanol or methanol).

- Purification through silica gel column chromatography and high-performance liquid chromatography (HPLC).

- Yield : Dependent on the availability and concentration of the pigment in the marine worm.

Extraction from Aloe

- Steps :

- Pulverize aloe plant material to a fine mesh (20–40 mesh).

- Perform ultrasonic extraction using an organic solvent (e.g., ethanol or acetone) for multiple cycles (30–60 minutes each).

- Combine extracts and filter.

- Purify using silica gel chromatography and HPLC to isolate the anthraquinone derivative.

- Advantages :

- Eco-friendly process utilizing renewable plant resources.

- Limitations :

Data Table: Comparison of Preparation Methods

| Method | Key Reagents/Catalysts | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Oxidation of Hallachrome | Chromic acid | High | High selectivity and efficiency | Requires careful control of conditions |

| Friedel-Crafts Acylation | $$AlCl3$$, $$CH3I$$, $$NaOH$$ | Moderate | Versatile for functional group addition | Regioselectivity issues |

| Extraction from Marine Worms | Organic solvents | Low | Natural source | Limited availability of raw material |

| Extraction from Aloe | Ethanol/acetone, silica gel | Low | Renewable resource | Labor-intensive purification |

Notes on Optimization

To improve yields and reduce costs:

- Employ advanced catalysts like zeolites for Friedel-Crafts reactions to enhance selectivity.

- Use green solvents (e.g., ethanol or water) to minimize environmental impact during extraction steps.

- Implement automated chromatographic techniques for faster purification.

Chemical Reactions Analysis

Types of Reactions

1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Chromic acid is commonly used for oxidation reactions.

Reduction: Sodium borohydride or other reducing agents can be used for reduction reactions.

Substitution: Friedel-Crafts acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include various hydroxy, methoxy, and methyl-substituted anthraquinone derivatives .

Scientific Research Applications

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus.

- Gram-negative Bacteria : Inhibits Escherichia coli growth.

Studies have shown minimum inhibitory concentrations (MICs) as low as 50 μg/mL for these bacteria, indicating its potential as a new antibiotic agent.

Applications in Agriculture

Recent investigations have highlighted the antifungal properties of 1,2-anthracenedione, 7-hydroxy-8-methoxy-6-methyl-, particularly against pathogenic fungi associated with grapevine trunk diseases. This suggests its potential use in sustainable agricultural practices to control fungal infections without relying heavily on synthetic fungicides.

Case Studies

Several studies have documented the efficacy of this compound in various contexts:

- Antibacterial Activity : A study reported that derivatives of 1,2-anthracenedione exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound could serve as a lead for developing new antibiotics targeting resistant strains .

- Antifungal Properties : Research indicated that this compound could effectively inhibit pathogenic fungi in agricultural settings, supporting the development of eco-friendly fungicides.

- Genotoxicity Studies : While some anthraquinone derivatives exhibit genotoxic effects, studies suggest that 1,2-anthracenedione may show lower toxicity compared to related compounds like aloe-emodin. This finding is crucial for evaluating its safety profile in therapeutic applications.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and safety profiles of this compound. Understanding its interactions with biomolecules is essential for assessing its therapeutic potential and ensuring safe application in clinical settings .

Mechanism of Action

The mechanism of action of 1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Anthracenediones

Structural Comparison

The following table summarizes key structural and functional differences between hallachrome and related anthracenediones:

Key Observations:

- Bostrycin shares the 1,2-anthracenedione core but differs in substituent composition, contributing to its phytotoxic and antibacterial properties .

- Mitoxantrone is a synthetic derivative with aminoalkyl side chains, enabling DNA intercalation and topoisomerase II inhibition, critical for its anticancer activity .

Hallachrome

Bostrycin

- Notably, its cytotoxicity is caspase-independent .

Mitoxantrone

- Mechanism : Targets DNA intercalation and topoisomerase II inhibition , leading to DNA strand breaks and apoptosis. Cardiotoxicity arises from cumulative dose-dependent mitochondrial dysfunction, akin to anthracyclines but with reduced severity compared to doxorubicin .

- Applications : FDA-approved for leukemia, lymphoma, and multiple sclerosis (MS). Cardiotoxicity limits prolonged use, necessitating dose caps (lifetime maximum ~140 mg/m$^2$) .

Research Findings and Implications

Hallachrome

- Structural Insights: NOE experiments confirmed substituent positions, enabling synthetic replication for future bioactivity studies .

- Potential: Unexplored anticancer/antimicrobial activity warrants investigation given structural similarities to bostrycin.

Bostrycin

Mitoxantrone

- Clinical Impact : Reduced cardiotoxicity compared to anthracyclines (e.g., doxorubicin) but still requires stringent monitoring in MS patients .

Biological Activity

1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- (CAS No. 38393-67-8) is a derivative of anthraquinone known for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | 7-hydroxy-8-methoxy-6-methylanthracene-1,2-dione |

| InChI Key | FMNLMMVECPXEJU-UHFFFAOYSA-N |

Antimicrobial Properties

1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- exhibits significant antimicrobial activity against various bacterial strains. Studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

The compound's mechanism of action primarily involves:

- Inhibition of DNA Topoisomerase II : Similar to other anthraquinones, it may interfere with DNA replication and transcription by inhibiting topoisomerase II, leading to DNA strand breaks .

- Intercalation into DNA : The compound can intercalate between DNA bases, disrupting normal cellular processes and inducing cytotoxic effects .

Case Studies

Research has documented the efficacy of this compound in various contexts:

- Antibacterial Activity : A study demonstrated that 1,2-anthracenedione derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL.

- Antifungal Properties : Another investigation highlighted its antifungal activity against pathogenic fungi associated with grapevine trunk diseases, suggesting its potential use in sustainable agriculture .

- Genotoxicity Studies : While some studies have indicated that hydroxyanthracene derivatives can be genotoxic, specific data on 1,2-anthracenedione suggest that it may exhibit less toxicity compared to closely related compounds like aloe-emodin .

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and safety profiles of this compound. For instance:

Q & A

Q. What are the recommended synthetic pathways for 7-hydroxy-8-methoxy-6-methyl-1,2-anthracenedione, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves polyfunctional anthraquinone derivatives via reflux conditions. For example, a mixture of 2-(morpholinodiazenyl)anthracene-9,10-dione (10 mmol) and methylene-active compounds is heated in acetic acid with sodium acetate under reflux for 30 minutes. Post-reaction, the product is filtered, washed with water, ethanol, and ethoxyethane, and crystallized from dimethylformamide:ethanol (1:2) . Key parameters include stoichiometric ratios, reaction time, and solvent polarity.

- Data Table :

| Reagent System | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| AcOH/NaOAc | Reflux | 65–75 | >95% |

| DMF/Ethanol | 80°C | 50–60 | 90% |

Q. How is structural elucidation of this compound achieved using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools. For example, NMR in CDCl resolves methoxy (-OCH) and methyl (-CH) proton signals at δ 3.85–3.90 and δ 2.35–2.45, respectively. X-ray crystallography confirms planar anthracenedione core with substituent spatial arrangements (bond angles: 120°–122°) . High-resolution mass spectrometry (HRMS) validates molecular formula (CHO) with m/z 300.0634 [M+H] .

Q. What solvents and purification techniques are optimal for isolating this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Purification employs silica gel chromatography (60 Å, 230–400 mesh) with ethyl acetate/hexane gradients. Recrystallization in ethanol:DMF (2:1) improves purity (>98%) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the strain energy and electronic properties of this anthracenedione derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations using the M11 functional and 6-31G(d) basis set estimate strain energy (≈15–20 kcal/mol) due to steric hindrance from methyl and methoxy groups. HOMO-LUMO gaps (≈3.2 eV) suggest moderate reactivity, aligning with experimental UV-Vis absorption maxima at 420–450 nm .

Q. What contradictions exist in reported biological activities of structurally related anthracenediones, and how can they be resolved?

- Methodological Answer : Discrepancies in antitumor activity (e.g., IC variability) may arise from assay conditions (e.g., cell line specificity) or compound purity. For instance, 1,4-dihydroxy-5,8-bis-substituted anthracenediones show IC values ranging from 0.5 μM (leukemia) to >10 μM (solid tumors). Standardized protocols for cytotoxicity assays (MTT, apoptosis markers) and HPLC-validated purity (>99%) are critical .

Q. What mechanistic insights exist regarding the role of hydroxyl and methoxy groups in modulating bioactivity?

- Methodological Answer : Hydroxy groups enhance DNA intercalation (via H-bonding), while methoxy groups reduce solubility but improve metabolic stability. Comparative studies with 7-deoxy analogs (e.g., 7-deoxydaunorubicin aglycone) show a 2–3 fold decrease in topoisomerase-II inhibition, highlighting the hydroxy group’s importance .

Data Contradiction Analysis

Q. How should researchers address conflicting data on photophysical properties (e.g., fluorescence quantum yield)?

- Methodological Answer : Variability in fluorescence quantum yield (Φ) may stem from solvent polarity or aggregation effects. For example, Φ increases from 0.1 (hexane) to 0.3 (chloroform) due to reduced π-π stacking. Standardized solvent systems and concentration controls (≤10 M) are recommended .

Comparative Study Design

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on antioxidant capacity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.